3-Hydroxypropanal
Overview
Description
Synthesis Analysis
3-Hydroxypropanal can be synthesized through both chemical and biological routes. Catalytic chemical methods have been developed for eco-sustainable production from 3-hydroxypropionic acid, highlighting the potential of these processes for large-scale application (Pina, Falletta, & Rossi, 2011). Additionally, biological production from glucose or glycerol using metabolically engineered bacteria has been explored, with advancements in metabolic engineering and synthetic biology enhancing the bio-production efficiency (Kumar, Ashok, & Park, 2013).
Molecular Structure Analysis
3-Hydroxypropanal's molecular structure plays a significant role in its reactivity and application in synthesis processes. Its structure allows for the formation of hydroxyacetone and methyl acetate in mixed ices of methanol and acetaldehyde, showcasing its potential in interstellar chemistry and the formation of biologically relevant molecules in space (Wang et al., 2022).
Scientific Research Applications
Eco-Sustainable Production :
- 3-HP is a potential building block for organic synthesis and high-performance polymers. Recent advances in eco-sustainable processes for 3-HP production, particularly via catalytic chemical methods, have been highlighted (Pina, Falletta, & Rossi, 2011).
Biological Production from Glycerol :
- 3-HP can be produced from renewable resources like glycerol. It serves as a precursor in the industrial production of chemicals such as acrylic acid. Despite extensive exploration in established cell factories like Escherichia coli and Saccharomyces cerevisiae, the production processes have not yet reached industrial exploitation levels (Jers, Kalantari, Garg, & Mijakovic, 2019).
Synthesis Techniques :
- The synthesis of 3-amino-1-hydroxyacetone, a related compound, demonstrates the adaptability of processes for preparing bond-labeled samples of similar compounds (Ullah, Fali, & Spenser, 2004).
Use in Bioplastic Production :
- Polymerized 3-HP can be used in bioplastic production. The review article provides an overview and the current status of microbial 3-HP production, highlighting the constraints and possible solutions (Kumar, Ashok, & Park, 2013).
Biodegradable Polyesters :
- 3HP is used in the chemical industry, particularly in the production of bioplastics. The review focuses on polyesters consisting of 3HP monomers and discusses the synthesis and physical properties of these polyesters (Andreeßen & Steinbüchel, 2010).
Advances in 3-HP Biosynthesis :
- Biobased platform chemicals like 3-HP have garnered growing interest. Establishing a biotechnology route for its synthesis involves constructing biosynthetic pathways and engineering microbes. This review summarizes known pathways and proposes assembly strategies and future research directions (Jiang, Meng, & Xian, 2009).
High Productivity Enzymatic Synthesis :
- An effective enzymatic method for 3-HP synthesis using free or immobilized recombinant Escherichia coli cells demonstrates potential for industrial application (Yu et al., 2016).
Chemical-Catalytic Production Approach :
- 3-HP can be produced by oxidation of biomass-derived levulinic acid with hydrogen peroxide, offering a chemical-catalytic approach to its production (Wu, Dutta, & Mascal, 2015).
Gene Expression Control :
- The characterization of a 3-HP-inducible system from Pseudomonas putida for orthogonal gene expression control in Escherichia coli and Cupriavidus necator shows its potential in synthetic biology and biotechnology applications (Hanko, Minton, & Malys, 2017).
Renewable Substrate Utilization :
- The microbial synthesis of 3-HP from renewable substrates, including biosynthesis pathways, chassis strains, carbon sources, and fermentation processes, is highlighted. Recent advances and future directions are discussed (Wang, Cui, Sun, Wang, & Chen, 2023).
Future Directions
properties
IUPAC Name |
3-hydroxypropanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c4-2-1-3-5/h2,5H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXKFZDCRYJKTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062199 | |
Record name | Reuterin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Hydroxypropanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003453 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Hydroxypropanal | |
CAS RN |
2134-29-4 | |
Record name | Reuterin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2134-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxypropionaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002134294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanal, 3-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Reuterin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxypropionaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.696 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDRACRYLALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5F79YAO6U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Hydroxypropanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003453 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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